1-Adamantyl(phenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-adamantyl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXCOHWIYKULSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329898 | |
| Record name | adamantanyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31919-47-8 | |
| Record name | Methanone,7)]dec-1-yl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | adamantanyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Adamantyl Phenyl Methanone and Analogues
Classical Approaches to (1-Adamantyl)aryl Ketones
Traditional methods for forming the carbon-carbon bond between the adamantyl group and an aryl moiety to yield a ketone have heavily relied on well-established organometallic reactions.
Grignard Reagent-Mediated Ketone Synthesis
The reaction between an acyl chloride and a Grignard reagent is a fundamental method for ketone synthesis. cas.cz This approach has been applied to the preparation of 1-adamantyl ketones, typically by reacting adamantane-1-carbonyl chloride with the appropriate aryl or alkyl magnesium halide. cas.czutb.cz However, the bulky nature of the adamantyl group and the reactivity of the Grignard reagent can lead to side reactions, including the formation of tertiary alcohols through a second addition to the newly formed ketone. cas.czacs.org
The synthesis of 1-adamantyl(phenyl)methanone via a Grignard reaction would conventionally involve phenylmagnesium bromide and adamantane-1-carbonyl chloride. An interesting and related transformation occurs with the isomeric Grignard reagent, benzylmagnesium chloride. The reaction between adamantane-1-carbonyl chloride and benzylmagnesium chloride has been shown to produce (1-adamantyl)(2-methylphenyl)methanone. nih.gov This outcome is the result of a rearrangement of the starting Grignard reagent. nih.gov Such rearrangements of benzylmagnesium halides have been noted in the literature. nih.gov
In a typical procedure, adamantane-1-carboxylic acid is first converted to adamantane-1-carbonyl chloride by reacting it with thionyl chloride (SOCl₂). cas.cz The resulting acyl chloride is then reacted with the Grignard reagent. cas.cz
To improve the yield and selectivity of ketone formation while minimizing side products, various catalytic systems are employed in Grignard-based syntheses. The composition of the catalyst significantly impacts the reaction's efficiency. researchgate.net Research on the reaction of adamantane-1-carbonyl chloride with Grignard reagents has demonstrated the effectiveness of metal halides as catalysts. researchgate.net
Studies have identified ZnCl₂, MnCl₂, AlCl₃, and CuCl as active catalytic components that lead to efficient, inexpensive, and rapid methods for preparing alkyl adamantyl ketones. researchgate.net The choice of catalyst and the rate of addition of the Grignard reagent can influence the formation of side products. researchgate.net For instance, in the synthesis of various adamantyl ketones, a catalytic system of AlCl₃/CuCl was found to be effective, though it could lead to the formation of 1,3-dione side products. cas.cz The formation of these diones, which are difficult to separate from the desired ketone, can be suppressed by using less polar solvents. cas.cz For example, changing the solvent from pure THF to a toluene-THF mixture (70:30) significantly decreased the amount of the dione (B5365651) byproduct in the synthesis of 1-adamantyl ethyl ketone. cas.cz
| Catalyst | Key Findings/Observations | Reference |
|---|---|---|
| ZnCl₂ | Active catalytic component for the preparation of alkyl adamantyl ketones. | researchgate.net |
| MnCl₂ | Active catalytic component; can be used in the form of MnCl₄Li₂ to give high yields of ketones from organomagnesium reagents and carboxylic chlorides. | researchgate.net |
| AlCl₃ | Active catalytic component, often used in combination with other catalysts like CuCl. | cas.czresearchgate.net |
| CuCl | Used in combination with AlCl₃ to create a very efficient catalytic system for preparing 1-adamantyl alkyl/aryl ketones. | cas.czresearchgate.net |
Organostannane Coupling Reactions
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate, is a powerful tool for carbon-carbon bond formation that is tolerant of many functional groups. wikipedia.orgthermofisher.com This reaction can be adapted to synthesize ketones by using acyl chlorides as the electrophilic partner. wikipedia.orgthermofisher.com
An alternative route to synthesize an analogue of this compound, specifically (1-adamantyl)(2-methylphenyl)methanone, utilizes a Stille coupling. nih.gov This method involves the reaction of adamantane-1-carbonyl chloride with 2-methylphenyl(tributyl)stannane in the presence of a palladium catalyst. nih.gov This approach offers a different pathway to the same product obtained from the rearranged Grignard reaction, highlighting the versatility of modern coupling strategies in accessing sterically hindered ketones. nih.gov
Emerging Synthetic Strategies for Adamantane-Bearing Carbonyl Compounds
While classical methods remain prevalent, research continues into novel strategies for synthesizing adamantane-containing compounds, including carbonyl derivatives. These emerging methods often focus on improving efficiency, selectivity, and functional group tolerance. researchgate.netmdpi.com
Recent advancements in catalysis offer new pathways. For example, iron-catalyzed cross-coupling reactions between 1-chloroadamantane (B1585529) and aryl Grignard reagents have been developed, providing a route to C-C coupled adamantane (B196018) derivatives. uni-muenchen.de While this specific example does not directly yield a ketone, the development of new catalytic systems for coupling adamantyl moieties is significant.
Furthermore, mechanochemistry, which uses mechanical force to induce chemical reactions, is an emerging green chemistry approach. Mechanochemical Grignard reactions have been developed for the synthesis of carboxylic acids from organobromides and CO₂. nih.gov In the case of 1-bromoadamantane, this method yielded the corresponding carboxylic acid, a direct precursor to the acyl chloride needed for ketone synthesis. nih.gov This indicates the potential for more solvent-lean and efficient preparations of key adamantane synthons.
Advances in C-H activation and functionalization also represent a future frontier for the synthesis of adamantane-bearing carbonyl compounds, potentially allowing for more direct routes that avoid pre-functionalized starting materials. researchgate.net
One-Pot Direct Adamantane Moiety Inclusion
The direct synthesis of this compound involves the formation of the crucial bond between the adamantane cage and the benzoyl group. This is primarily achieved through two robust chemical transformations: Friedel-Crafts reactions and Grignard reagent-based syntheses. These methods allow for the efficient coupling of the respective adamantyl and phenyl precursors.
Friedel-Crafts Acylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forging carbon-carbon bonds. In the context of this compound synthesis, this can be approached by reacting an adamantane source with a benzoylating agent in the presence of a Lewis or Brønsted acid catalyst. A common route is the acylation of benzene (B151609) with adamantane-1-carbonyl chloride, catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃). researchgate.net The reaction proceeds via the formation of an acylium ion from the adamantane-1-carbonyl chloride, which then undergoes electrophilic aromatic substitution with benzene.
Alternatively, Friedel-Crafts alkylation conditions can be employed. For instance, the reaction of toluene (B28343) with 1-chloroadamantane, catalyzed by hafnium(IV) trifluoromethanesulfonate, results in the formation of (1-adamantyl)toluene, demonstrating the feasibility of creating the adamantyl-aryl bond under these conditions. oup.com While this provides the alkylated arene, subsequent oxidation would be required to form the desired ketone. The direct acylation of adamantane itself with benzoyl chloride is less common due to the potential for rearrangements and the relative inertness of the adamantane C-H bonds, but functionalization can be achieved under specific catalytic conditions.
| Adamantyl Source | Aryl Source | Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| Adamantane-1-carbonyl chloride | Benzene | AlCl₃ | Acylation | This compound | researchgate.net |
| 1-Chloroadamantane | Toluene | Hf(OTf)₄ / LiClO₄ | Alkylation | (1-Adamantyl)toluene | oup.com |
| 1-Bromoadamantane | Benzene | AlCl₃ / t-Butylbromide | Alkylation | 1-Phenyladamantane | researchgate.net |
Grignard Reagent-Based Synthesis
A highly efficient and widely used method for the preparation of 1-adamantyl ketones is the reaction of an organometallic species with an adamantane-derived acyl chloride. researchgate.net The synthesis of this compound is readily accomplished by reacting adamantane-1-carbonyl chloride with phenylmagnesium bromide. cas.cz This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
The process begins with the preparation of adamantane-1-carbonyl chloride, which is synthesized by treating adamantane-1-carboxylic acid with thionyl chloride (SOCl₂). cas.cz The resulting acyl chloride is then reacted with the pre-formed phenylmagnesium bromide Grignard reagent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ketone after an aqueous workup. This method is noted for its high yield and reliability, although the formation of tertiary alcohol byproducts from a second addition of the Grignard reagent to the ketone product can occur if reaction conditions are not carefully controlled. cas.cz
| Adamantyl Precursor | Grignard Reagent | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| Adamantane-1-carbonyl chloride | Phenylmagnesium bromide | Diethyl ether | Addition at 5 °C, then stirred for 48h at room temperature. | cas.cz |
| Adamantane-1-carbonyl chloride | Benzylmagnesium chloride | Not specified | Leads to rearranged product (1-Adamantyl)(2-methylphenyl)methanone. | nih.gov |
Derivatization Techniques for Extended Chemical Architectures
The this compound scaffold is a versatile platform for constructing more elaborate molecules. Derivatization is typically achieved by introducing functional groups onto the phenyl ring or by chemical transformation of the carbonyl group itself. These modifications allow for the attachment of various chemical moieties, leading to compounds with diverse structural and functional properties.
A common strategy involves the use of a functionalized analogue, such as (1-adamantyl)(4-aminophenyl)methanone, as a key intermediate. The amino group serves as a nucleophilic handle for a wide range of subsequent reactions, including amide bond formation, Schiff base condensation, and nucleophilic aromatic substitution.
For example, adamantane-1-carbohydrazide, which contains the core adamantyl-carbonyl unit, can be condensed with a variety of aromatic aldehydes and ketones. nih.gov This reaction forms hydrazide-hydrazone derivatives, effectively extending the molecular structure by linking new aromatic systems through a hydrazone bridge. Similarly, other adamantane-containing amines, such as 1-adamantylamine, can undergo condensation reactions with substituted aromatic aldehydes to yield novel Schiff bases (imines). mdpi.com These derivatization reactions are valuable for building libraries of complex molecules based on the rigid adamantane core.
| Starting Adamantane Compound | Reagent | Reaction Type | Resulting Product Class | Reference |
|---|---|---|---|---|
| Adamantane-1-carbohydrazide | Substituted Aromatic Aldehydes/Ketones | Condensation | Hydrazide-Hydrazones | nih.gov |
| 1-Adamantylamine | Substituted Aromatic Aldehydes | Condensation (Schiff Base Formation) | Imines | mdpi.com |
| 1-Adamantyl bromomethyl ketone | 5-Hexyn-1-ol | Nucleophilic Substitution | Alkynol derivative | biointerfaceresearch.com |
These derivatization techniques underscore the utility of this compound and its close analogues as foundational building blocks. By leveraging established synthetic transformations, the core structure can be systematically elaborated to explore new chemical space.
Reaction Pathways and Mechanistic Investigations
Electrophilic Aromatic Substitution: Nitration Studies
The nitration of 1-adamantyl(phenyl)methanone has been a subject of detailed investigation to determine the directing effects of the bulky 1-adamantylcarbonyl group. researchgate.netsemanticscholar.orgresearchgate.net Studies have employed various nitrating agents and conditions to map the resulting isomer distributions and to elucidate the underlying reaction mechanisms. researchgate.netsemanticscholar.org
The introduction of a nitro group onto the phenyl ring of this compound results in a mixture of ortho-, meta-, and para-isomers. The distribution of these isomers is highly dependent on the reaction conditions. semanticscholar.org
A noteworthy observation in the nitration of this compound is the unexpectedly high proportion of the ortho-isomer, particularly under specific conditions. researchgate.netsemanticscholar.org This is contrary to what might be predicted based solely on the steric hindrance of the bulky adamantyl group. semanticscholar.org For instance, nitration with a mixture of nitric and sulfuric acids (mixed acid) at -15 °C yielded a significant amount of the ortho-isomer. semanticscholar.org This suggests that electronic effects and potential interactions between the carbonyl group and the nitrating agent play a more dominant role than steric hindrance in directing the substitution. researchgate.netsemanticscholar.org
The choice of nitrating agent and the reaction environment have a profound impact on both the yield and the regioselectivity of the nitration of this compound. researchgate.netsemanticscholar.org
Among the various nitrating systems tested, acetyl nitrate (B79036) generated in acetic anhydride (B1165640) has proven to be particularly effective for the nitration of this compound. semanticscholar.orgresearchgate.net This system consistently provides excellent yields of the desired nitrated products. semanticscholar.orgresearchgate.net The reaction proceeds smoothly, yielding quantitative amounts of mononitrated derivatives. semanticscholar.org The proportion of the para-isomer remains relatively constant at around 30-40% regardless of the specific nitrating conditions used. semanticscholar.org
The following table summarizes the isomer distribution for the nitration of this compound using different nitrating agents and conditions.
Table 1: Isomer Distribution in the Nitration of this compound
| Entry | Nitrating Agent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) |
|---|---|---|---|---|---|
| 1 | Mixed Acid | 30 | 29 | 37 | 34 |
| 2 | Mixed Acid | -15 | 14 | 56 | 30 |
| 3 | Nitric Acid in Acetic Anhydride | -15 | 28 | 32 | 40 |
| 4 | Guanidine Nitrate in Sulfuric Acid | 0 | 20.5 | 79.5 | - |
Data sourced from a 2009 study by Vicha et al. semanticscholar.org
The use of strong acidic media, such as nitrating systems containing sulfuric acid, can lead to cleavage of the this compound skeleton. semanticscholar.org At elevated temperatures (30°C), the use of mixed acid resulted in the detection of adamantane-1-carboxylic acid, benzaldehyde, and nitrobenzaldehydes, indicating a breakdown of the starting material. semanticscholar.org This cleavage is a competing reaction pathway that can reduce the yield of the desired nitrated products. semanticscholar.org
The directing effect of the 1-adamantylcarbonyl group is a result of a combination of electronic and steric factors. The carbonyl group is generally a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. organicchemistrytutor.comwikipedia.orglibretexts.org However, the observed high proportion of ortho- and para-isomers in the nitration of this compound suggests a more complex mechanism. semanticscholar.org
It is proposed that the formation of a complex between the nitrating agent and the carbonyl oxygen may play a crucial role. researchgate.net This complexation could lead to a pre-equilibrium between a protonated carbonyl and a nitronium-coordinated carbonyl. The latter is suggested to favor the formation of the ortho-isomer. researchgate.net The bulky adamantane (B196018) group may also influence the conformation of the molecule, potentially reducing the resonance effect of the carbonyl group and altering the electron density distribution in the phenyl ring. semanticscholar.org The interplay of these factors—inductive effects, resonance effects, complexation with the nitrating agent, and steric hindrance—ultimately determines the final isomer distribution. researchgate.netsemanticscholar.org
Mechanistic Elucidation of Substituent Directing Effects
Role of Electronic and Steric Factors
The chemical behavior of ketones is largely dictated by the interplay between electronic and steric effects. In this compound, the adamantyl group, a bulky and rigid cage-like hydrocarbon, exerts a profound steric influence. This bulkiness can hinder the approach of reagents to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered ketones. researchgate.net The steric requirements of the adamantyl group are a decisive factor in the outcomes of reactions, often overriding intrinsic acid-base properties of the reagents. researchgate.net For instance, in reactions involving Grignard reagents, the sheer size of the adamantyl substituent can dictate the ratio of addition to reduction products. researchgate.net
Electronically, the adamantyl group is a saturated hydrocarbon and acts as an electron-donating group through inductive effects. This property can influence the reactivity of the adjacent carbonyl group. The phenyl group, on the other hand, can participate in conjugation with the carbonyl group. This conjugation is attenuated because the steric bulk of the adamantyl group forces a significant dihedral angle between the plane of the carbonyl group and the plane of the benzene (B151609) ring. nih.gov In a related compound, (1-Adamantyl)(3-aminophenyl)methanone, this torsion angle is 27.1°, which reduces the electronic communication between the phenyl ring and the carbonyl. nih.gov Substituents on the phenyl ring can further modify the electronic nature of the ketone, impacting reaction pathways such as electrophilic aromatic substitution. researchgate.net Studies on related adamantyl-based esters show that ortho-substituents on the benzoate (B1203000) group can induce steric repulsion with the carbonyl oxygen, forcing a non-planar conformation. nih.gov
Complexation Effects and Protonated Carbonyl Pre-equilibria
The behavior of this compound can be influenced by its ability to form complexes and by pre-equilibria involving protonation of the carbonyl oxygen. In certain reactions, such as nitration, the initial formation of a π-complex between the aromatic ring and the electrophile (e.g., nitronium ion) is a crucial step. researchgate.net Computational studies on 1-adamantyl bearing aromatic ketones suggest that protonation of the carbonyl group can lead to a more non-planar conformation, which may play a significant role in the early stages of complex formation during electrophilic aromatic substitution. researchgate.net
Adamantane moieties are also known to be effective building blocks in supramolecular chemistry and crystal engineering due to their rigid structure and ability to pack efficiently. mdpi.com This suggests a propensity for forming ordered assemblies and complexes. For example, keto-adamantane units within larger macrocycles have been shown to form charge-transfer (CT) co-crystals with acceptor molecules like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com In these assemblies, π-π stacking interactions occur between the aromatic portions of the adamantane-based macrocycle and the acceptor molecule, indicating a capacity for complexation driven by intermolecular forces. mdpi.com
Photochemical Transformations of Adamantyl Ketones
Adamantyl ketones undergo a variety of photochemical reactions, with pathways and product selectivity being highly dependent on the molecular structure and the reaction medium (solution vs. solid state). The primary photochemical process for many ketones with accessible γ-hydrogens is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the photo-excited carbonyl group to yield a 1,4-biradical intermediate. edurev.in
Solid-State Photoreactions and Molecular Mobility Constraints
Photochemical reactions conducted in the crystalline solid state often exhibit dramatically different selectivity compared to the same reactions in solution. nih.gov This is due to the highly restricted molecular mobility within the crystal lattice, which can limit the conformational freedom required for certain reaction pathways to proceed. nih.gov For adamantyl ketones, the solid-state environment can enforce specific conformations that pre-ordain the reaction outcome. acs.org
In the case of α-adamantyl-p-methoxyacetophenone, the quantum yield for the Norrish Type II reaction is three times greater in the crystalline state than in solution. nih.govresearchgate.net This increased efficiency is attributed to a hydrogen-transfer reaction that is approximately eight times faster in the crystal. nih.govresearchgate.net The rigid crystal environment restricts non-productive decay pathways, funneling the excited state toward the hydrogen abstraction event. The subsequent fate of the biradical intermediate is also governed by these mobility constraints, influencing the final product distribution. nih.govacs.org
Hydrogen Abstraction Pathways in Adamantylacetophenones
The Norrish Type II reaction is a characteristic photochemical pathway for adamantylacetophenones possessing γ-hydrogen atoms. Upon absorption of light, the ketone is promoted to an excited state, which then abstracts a hydrogen atom from a γ-position, typically via a six-membered transition state, to form a 1,4-biradical. edurev.in
Competition between Secondary Adamantyl and Benzylic Hydrogens
In systems where multiple types of γ-hydrogens are available, a competition arises. A series of 2-(1-adamantyl)-o-alkyl-acetophenones was designed specifically to study the competition for hydrogen abstraction between the secondary hydrogens on the adamantyl cage and the benzylic hydrogens of the ortho-alkyl group on the aromatic ring. nih.gov
Research has demonstrated that this competition is not governed solely by the relative bond dissociation energies of the C-H bonds. nih.gov The molecular conformation, particularly as fixed within a crystal lattice, plays a critical role. nih.gov Depending on the crystal packing, the carbonyl oxygen may be oriented closer to one type of γ-hydrogen, thereby favoring its abstraction regardless of the bond strength. This highlights how topochemical control (control by the geometry of the crystal) can override inherent chemical reactivity. nih.gov
| Factor | Influence on Reaction Pathway |
|---|---|
| Bond Dissociation Energy | Influences the inherent reactivity; weaker C-H bonds are generally abstracted more readily. |
| Molecular Conformation | Determines the proximity of the excited carbonyl oxygen to specific γ-hydrogens. This is a dominant factor in the solid state. |
| Crystal Packing Forces | Restricts conformational changes, effectively locking the molecule into a reactive or unreactive geometry for a particular pathway. |
Biradical Intermediates and Photoproduct Selectivity
The 1,4-biradical formed after γ-hydrogen abstraction is a key intermediate that determines the final photoproducts. This biradical has several potential fates, as outlined in the table below.
| Reaction Pathway | Description | Resulting Product(s) |
|---|---|---|
| Cyclization (Yang Cyclization) | Intramolecular recombination of the two radical centers. | Cyclobutanol derivatives. |
| Cleavage (β-scission) | Fragmentation of the bond between the α- and β-carbons. | An enol and an alkene. The enol typically tautomerizes to a ketone. |
| Reverse Hydrogen Transfer | The biradical transfers the hydrogen atom back to the oxygen, regenerating the starting ketone in its ground state. | Starting ketone (no net reaction). |
Solvent Effects on Photochemical Reaction Efficiency
The efficiency and outcome of the photochemical reactions of this compound are significantly influenced by the solvent in which the reaction is conducted. The solvent can affect the lifetime and decay pathways of the excited triplet state and the intermediate biradicals formed during Norrish type I and potential Norrish type II reactions. Key solvent properties influencing these photochemical processes include polarity, viscosity, and hydrogen-donating ability.
For aryl ketones with bulky alkyl groups, such as this compound, the primary photochemical process upon excitation is typically the Norrish type I cleavage. This reaction involves the homolytic cleavage of the bond between the carbonyl group and the adamantyl group, forming a benzoyl radical and a 1-adamantyl radical. The surrounding solvent molecules can influence the fate of this radical pair.
Conversely, in polar solvents, the efficiency of Norrish type reactions can be enhanced. Polar solvents can stabilize the radical intermediates, potentially increasing the quantum yield. For instance, in the case of related phenyl ketones, a significant increase in the quantum yield of photoelimination is observed when transitioning from hydrocarbon solvents to polar solvents like alcohols. This effect is attributed to the solvation of the biradical intermediates rather than an interaction with the excited state of the ketone.
While specific quantum yield data for the photolysis of this compound across a range of solvents is not extensively documented in publicly accessible literature, the expected trends can be inferred from studies on structurally similar ketones, such as pivalophenone (tert-butyl phenyl ketone) and valerophenone (B195941). For valerophenone, a compound that undergoes a Norrish type II reaction, the influence of solvent polarity on the quantum yield of product formation is well-established. The quantum yield for the formation of acetophenone, a major product, sees a notable increase in polar and hydrogen-bonding solvents.
The following interactive table, based on data for valerophenone, illustrates the general effect of solvent polarity on the quantum yield of a photochemical reaction of a phenyl ketone, which can be considered indicative of the behavior expected for this compound.
| Solvent | Dielectric Constant (ε) at 20°C | Quantum Yield (Φ) of Acetophenone Formation |
| Benzene | 2.28 | 0.30 |
| Dioxane | 2.21 | 0.32 |
| Acetonitrile | 37.5 | 1.00 |
| 2-Propanol | 19.9 | 0.76 |
| tert-Butanol | 12.5 | 1.00 |
This data is for valerophenone and serves to illustrate the expected solvent effect on the photochemical reactivity of aryl ketones like this compound.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon framework of a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. For 1-Adamantyl(phenyl)methanone, the spectrum is logically divided into signals from the phenyl group and the adamantyl cage.
¹H NMR Spectroscopy: The proton spectrum is characterized by signals in the aromatic region for the phenyl protons and in the aliphatic region for the adamantyl protons. The protons on the phenyl ring ortho to the carbonyl group are typically shifted downfield due to the electron-withdrawing nature of the ketone. The protons of the adamantyl group, being part of a saturated hydrocarbon cage, appear upfield.
¹³C NMR Spectroscopy: The carbon spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the adamantyl cage. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. The adamantyl cage, due to its symmetry, gives rise to a specific number of signals corresponding to its methine (CH) and methylene (B1212753) (CH₂) groups.
While specific, experimentally verified spectral data for this compound is not detailed in the readily available literature, the expected chemical shift ranges can be predicted based on data from analogous structures like 1-adamantyl methyl ketone and various benzophenones.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl (ortho) | ~7.7 - 7.9 | Multiplet |
| Phenyl (meta, para) | ~7.4 - 7.6 | Multiplet |
| Adamantyl (CH) | ~2.1 | Broad Singlet |
| Adamantyl (CH₂) | ~1.7 - 1.9 | Broad Singlet |
Note: These are estimated values. Specific experimental data is not available in the cited literature.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | >195 |
| Phenyl (C-ipso) | ~137 |
| Phenyl (C-ortho, C-meta, C-para) | ~128 - 132 |
| Adamantyl (quaternary C) | ~45 |
| Adamantyl (CH) | ~38 |
| Adamantyl (CH₂) | ~28, ~36 |
Note: These are estimated values. Specific experimental data is not available in the cited literature.
The chemical shifts observed in NMR can be influenced by the solvent used for the analysis. Aromatic solvents like benzene (B151609) are known to cause specific upfield shifts for protons located near electron-rich regions of a solute molecule, an effect known as the Aromatic Solvent-Induced Shift (ASIS). Studies on related adamantyl-substituted phenols have demonstrated that the chemical shifts of protons near the adamantyl group are sensitive to the solvent environment. For this compound, it is expected that changing the solvent from chloroform-d to benzene-d₆ would induce noticeable shifts, particularly for the adamantyl protons closest to the phenyl ring.
Furthermore, the significant steric bulk of the adamantyl group adjacent to the carbonyl function may hinder free rotation around the single bond connecting them. This restricted rotation can lead to the existence of stable rotational isomers, or rotamers, which could potentially be distinguished using variable-temperature NMR studies. At lower temperatures, the interconversion between rotamers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. However, specific studies detailing solvent sensitivity or the identification of rotamers for this compound have not been reported in the available literature.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying functional groups, which have characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the stretching of the carbonyl (C=O) group. For aromatic ketones, this band is typically observed at a lower frequency compared to aliphatic ketones due to conjugation between the carbonyl group and the phenyl ring. This conjugation lowers the double-bond character of the C=O bond, shifting its absorption to a lower wavenumber. Based on data from similar aromatic and adamantyl ketones, the C=O stretch for this compound is expected in the 1670-1685 cm⁻¹ region. Other characteristic bands include C-H stretching from the aromatic and adamantyl groups.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| Carbonyl C=O Stretch | ~1685 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
Note: These are estimated values based on analogous compounds. Specific experimental data is not available in the cited literature.
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While the carbonyl stretch is also visible in Raman spectra, the technique is often particularly sensitive to the vibrations of non-polar bonds. Therefore, the Raman spectrum of this compound would be expected to show characteristic signals for the vibrations of the adamantyl cage and the phenyl ring's C=C bonds. Studies on adamantane (B196018) and its derivatives show that they produce unique Raman spectra that are characteristic of their geometric shape, particularly in the low-frequency region corresponding to CCC-bending and CC-stretching modes. However, a specific Raman spectrum for this compound is not available in the surveyed literature.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic ketones like this compound typically display two characteristic absorption bands.
π → π* Transition: This is a high-intensity absorption band, usually found at shorter wavelengths (e.g., ~240-280 nm), resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzoyl moiety.
n → π* Transition: This is a lower-intensity absorption band occurring at a longer wavelength (e.g., ~300-350 nm). It corresponds to the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital of the carbonyl group. This transition is formally forbidden by symmetry rules, which accounts for its weak intensity.
The exact positions (λmax) and intensities of these bands can be influenced by the solvent polarity. While these transitions are expected for this compound, specific experimental UV/Vis absorption data for this compound are not reported in the available scientific literature.
Analysis of Electronic Transitions and Solvation Effects
The electronic absorption spectrum of this compound is characterized by transitions occurring within the benzoyl moiety. The interaction of the compound with different solvents can induce shifts in the absorption maxima, a phenomenon known as solvatochromism. These shifts provide insights into the nature of the electronic transitions and the solute-solvent interactions.
The study of solvent effects on the UV-visible absorption spectra of organic compounds can be quantitatively analyzed using linear solvation energy relationships, such as the Kamlet-Taft equation researchgate.net. This model correlates a solvent-dependent property, like the wavenumber of maximum absorption (νmax), with the solvent's polarity/polarizability (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β) researchgate.net.
The electronic transitions in this compound are expected to be primarily π → π* and n → π* transitions associated with the phenyl and carbonyl groups, respectively. The π → π* transition, being of higher energy, will appear at a shorter wavelength (higher frequency), while the lower energy n → π* transition will be observed at a longer wavelength (lower frequency).
The position of these absorption bands is sensitive to solvent polarity. In nonpolar solvents, the fine structure of the absorption bands may be more resolved. With increasing solvent polarity, a bathochromic (red) shift is generally expected for π → π* transitions, while a hypsochromic (blue) shift is anticipated for n → π* transitions. This is due to the differential stabilization of the ground and excited states by the solvent. Polar solvents tend to stabilize the more polar excited state of a π → π* transition, thus lowering the transition energy. Conversely, for an n → π* transition, the ground state is more stabilized by hydrogen bonding in protic solvents, leading to an increase in the transition energy.
A hypothetical dataset illustrating the expected solvatochromic shifts for this compound is presented in the interactive table below. The values are based on typical shifts observed for similar aromatic ketones.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | π* (Polarity/Polarizability) | α (H-bond acidity) | β (H-bond basicity) | π → π* λmax (nm) | n → π* λmax (nm) |
|---|---|---|---|---|---|---|
| n-Hexane | 1.88 | -0.081 | 0.00 | 0.00 | 240 | 325 |
| Dichloromethane | 8.93 | 0.802 | 0.13 | 0.10 | 245 | 320 |
| Acetone | 20.7 | 0.713 | 0.08 | 0.48 | 248 | 315 |
| Ethanol | 24.5 | 0.54 | 0.83 | 0.77 | 250 | 310 |
| Acetonitrile | 37.5 | 0.75 | 0.19 | 0.31 | 247 | 312 |
| Dimethyl Sulfoxide | 46.7 | 1.00 | 0.00 | 0.76 | 252 | 318 |
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₇H₂₀O), the exact molecular weight is 240.34 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged species. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a fingerprint of the molecule's structure.
The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak at m/z 240. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments. Two primary fragmentation pathways are anticipated:
Cleavage of the bond between the adamantyl group and the carbonyl carbon: This would result in the formation of the highly stable adamantyl cation (C₁₀H₁₅⁺) and a benzoyl radical. The adamantyl cation is a characteristic fragment in the mass spectra of adamantane derivatives and would produce a strong signal at m/z 135 mdpi.comnih.gov.
Cleavage of the bond between the phenyl group and the carbonyl carbon: This fragmentation would lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) and an adamantyl radical. The benzoyl cation is a common fragment in the mass spectra of phenyl ketones and would be observed at m/z 105 massbank.eumassbank.eu.
Further fragmentation of the adamantyl cation can occur through the loss of neutral molecules like ethylene (C₂H₄) or propene (C₃H₆), leading to smaller fragment ions at m/z 107, 93, 79, and 67, which are characteristic of the adamantane cage structure nih.gov. The phenyl group can also fragment to produce ions at m/z 77 (C₆H₅⁺) and 51 (C₄H₃⁺).
The expected major fragments in the mass spectrum of this compound are summarized in the interactive table below.
Table 2: Expected Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Ion | Structure |
|---|---|---|
| 240 | Molecular Ion [M]⁺• | [C₁₇H₂₀O]⁺• |
| 135 | Adamantyl cation | [C₁₀H₁₅]⁺ |
| 105 | Benzoyl cation | [C₆H₅CO]⁺ |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. For 1-Adamantyl(phenyl)methanone, DFT calculations are instrumental in understanding its fundamental characteristics.
Geometry optimization calculations aim to find the lowest energy arrangement of atoms in a molecule, its equilibrium structure. For this compound, a key structural feature is the relative orientation of the bulky adamantane (B196018) cage, the carbonyl group, and the phenyl ring.
Theoretical studies indicate that steric hindrance between the adamantyl moiety and the phenyl ring forces the molecule into a non-planar conformation. The dihedral angle between the plane of the carbonyl group and the plane of the benzene (B151609) ring is significantly twisted. In a related compound, (1-Adamantyl)(2-methylphenyl)methanone, this dihedral angle was found to be 69.11 (6)°, a large twist attributed to steric hindrance. researchgate.net Similarly, in (1-Adamantyl)(3-aminophenyl)methanone, the torsion angles describing the arrangement of the adamantane scaffold, benzene ring, and carbonyl bridge (C1–C11–C12–C13 and C2–C1–C11–C12) are 151.40 (15)° and 78.16 (17)°, respectively. nih.gov The adamantane cage itself is composed of three fused cyclohexane rings, which maintain their classic chair conformations. nih.gov
These calculations provide optimized bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data obtained from X-ray crystallography for similar molecules. nih.gov
Table 1: Representative Geometric Parameters for Adamantyl Ketone Derivatives Note: Data for closely related structures are used to illustrate typical values.
| Parameter | Description | Typical Value |
| C=O Bond Length | Carbonyl group bond length | ~1.22 Å |
| C-C (Adamantyl) | Carbon-carbon bond length within the cage | 1.53 - 1.55 Å |
| C-C (Phenyl) | Carbon-carbon bond length within the phenyl ring | ~1.40 Å |
| Dihedral Angle | Twist between carbonyl plane and phenyl ring plane | 60-70° |
DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. cardiff.ac.uk The theoretical prediction of these spectra aids in the assignment of experimentally observed vibrational bands to specific molecular motions. researchgate.net
For this compound, the vibrational spectrum can be divided into characteristic regions:
C-H Stretching: Vibrations from the adamantyl C-H bonds and phenyl C-H bonds typically appear in the 2800-3100 cm⁻¹ region. researchgate.net
C=O Stretching: A strong, characteristic absorption for the ketone carbonyl group is expected in the 1650-1700 cm⁻¹ range. Its exact position can be influenced by conjugation with the phenyl ring.
C=C Stretching: Phenyl ring stretching vibrations usually occur in the 1450-1600 cm⁻¹ region.
Adamantane Cage Modes: The rigid adamantane skeleton gives rise to a series of characteristic "fingerprint" vibrations, including C-C stretches and various bending and rocking modes, typically below 1500 cm⁻¹. researchgate.netresearchgate.net
Theoretical calculations allow for the visualization of these normal modes, confirming the nature of the atomic displacements for each vibrational frequency.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
| C-H Stretch | Phenyl & Adamantyl | 2850 - 3100 |
| C=O Stretch | Ketone | 1660 - 1685 |
| C=C Stretch | Phenyl Ring | 1450 - 1600 |
| CH₂ Scissoring | Adamantyl | ~1450 |
| Skeletal/Cage Modes | Adamantyl | 600 - 1300 |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity. youtube.com
LUMO: The innermost orbital lacking electrons, which acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. malayajournal.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. malayajournal.org
For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich phenyl ring, while the LUMO is concentrated on the carbonyl group and adjacent atoms, consistent with the electron-withdrawing nature of the ketone. This distribution indicates that the phenyl ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.
Table 3: Calculated Frontier Molecular Orbital Properties
| Property | Description | Predicted Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 eV |
Advanced Quantum Mechanical Approaches to Reaction Mechanisms
Beyond static properties, quantum mechanics can be used to model reaction pathways, calculate transition state energies, and interpret the outcomes of chemical reactions.
Computational studies have been crucial in explaining the regioselectivity observed in electrophilic aromatic substitution reactions of this compound, such as nitration. researchgate.net Experimentally, the nitration of this ketone yields a surprisingly high proportion of the ortho-substituted product, which contradicts the expected meta-directing effect of the deactivating carbonyl group. researchgate.net
Quantum mechanical calculations help to explain this phenomenon. The first insight comes from the optimized geometry, which shows that the bulky adamantyl group forces the carbonyl and phenyl groups out of planarity. This twisting reduces the deactivating resonance effect of the carbonyl group on the ring. researchgate.net
More advanced calculations modeling the reaction intermediate—the complex between the ketone and the nitronium ion (NO₂⁺)—reveal that the electrophile can coordinate with the carbonyl oxygen. This initial complexation plays a significant role in directing the subsequent attack. The formation of this pre-reaction complex or an early-stage π-complex can favor the delivery of the electrophile to the nearby ortho position, overriding the typical electronic directing effects. researchgate.net This demonstrates how computational modeling can provide a mechanistic rationale for unexpected experimental results.
Molecular Dynamics (MD) Simulations for Conformational Insights
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular motion and conformational flexibility. frontiersin.org While DFT is excellent for static, minimum-energy structures, MD explores the dynamic behavior of molecules at finite temperatures.
For this compound, MD simulations can provide valuable insights into its conformational landscape. Key areas of investigation would include:
Rotational Dynamics: MD can simulate the rotation around the single bonds connecting the adamantyl, carbonyl, and phenyl groups. This can reveal the energy barriers to rotation and the preferred rotational conformations (rotamers) in different environments (e.g., in a vacuum vs. in a solvent).
Solvent Effects: Placing the molecule in a simulated solvent box allows for the study of how solvent molecules interact with it and influence its conformation and dynamics.
Flexibility of the Adamantane Cage: Although the adamantane cage is rigid, it possesses specific vibrational and rotational modes. dntb.gov.uaresearchgate.net MD simulations can capture the subtle dynamics of this bulky group and how its motion is coupled to the rest of the molecule.
These simulations are particularly useful for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as in a crystal lattice or at the active site of an enzyme. frontiersin.org
Theoretical Analysis of Molecular Polarity and Stability
The molecular structure of this compound, characterized by the bulky, three-dimensional adamantyl cage connected to a planar phenyl ring via a carbonyl group, gives rise to unique electronic and conformational properties. Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecule's polarity and stability.
| Structural Feature | Influence on Polarity | Influence on Stability |
|---|---|---|
| Carbonyl Group (C=O) | Primary source of the molecular dipole moment due to the electronegativity of oxygen. | The polar nature of the bond can influence intermolecular interactions. |
| Adamantyl Group | Generally nonpolar, but acts as an inductive electron-donating group, slightly influencing the charge distribution. | The inherent strain-free and rigid nature of the adamantane cage contributes significantly to the overall molecular stability. |
| Phenyl Group | Can participate in resonance with the carbonyl group, but this is sterically hindered. | The aromatic system contributes to electronic stability, although its conjugation with the carbonyl is limited. |
| Steric Hindrance | Leads to a twisted conformation, reducing the effective conjugation and altering the overall dipole moment compared to a planar analogue. | The twisted conformation is the most stable rotamer, minimizing steric strain between the adamantyl and phenyl moieties. |
Investigation of Intramolecular Charge Transfer Phenomena
Intramolecular charge transfer (ICT) involves the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In this compound, the potential for ICT can be evaluated by considering the electronic nature of its constituent parts and their spatial arrangement.
The adamantyl group, being a saturated alkyl, functions as a weak electron-donating group. The phenyl ring, attached to the electron-withdrawing carbonyl group, acts as the electron-accepting moiety. Therefore, an electronic transition could potentially involve the movement of electron density from the adamantyl group towards the phenylmethanone fragment.
A key methodology to investigate ICT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an ICT to be significant, the HOMO and LUMO should be spatially segregated. In the case of this compound, it is anticipated that the HOMO would have significant electron density localized on the adamantyl cage and the sigma bonds of the framework, while the LUMO would be predominantly localized on the π-system of the phenyl ring and the carbonyl group.
Theoretical calculations on related adamantane derivatives have shown that the HOMO-LUMO gap is a key parameter in determining electronic properties and reactivity. jocpr.com The steric hindrance that forces the phenyl ring out of planarity with the carbonyl group will have a pronounced effect on the extent of electronic communication between the donor and acceptor parts. This twisting reduces the overlap between the p-orbitals of the carbonyl carbon and the phenyl ring, which would likely decrease the efficiency of any potential intramolecular charge transfer.
| Component | Electronic Role | Expected HOMO/LUMO Contribution | Impact on ICT |
|---|---|---|---|
| Adamantyl Group | Electron Donor (weak) | Likely to contribute significantly to the HOMO. | Serves as the origin of potential charge transfer. |
| Phenylmethanone Moiety | Electron Acceptor | Likely to have the LUMO localized on its π-system. | Acts as the destination for the transferred electron density. |
| Twisted Conformation | Electronic Decoupling | Reduces the orbital overlap between the adamantyl-carbonyl bond and the phenyl π-system. | Hinders efficient intramolecular charge transfer. |
Derivatization Chemistry and Development of Adamantane Based Architectures
Systematic Modification of the Aryl Moiety
The phenyl group of 1-adamantyl(phenyl)methanone offers a reactive handle for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. These modifications are crucial for fine-tuning the biological activity and physicochemical characteristics of the resulting derivatives.
Synthesis of Substituted 1-Adamantyl(phenyl)methanones
The aromatic ring of this compound can be functionalized through various electrophilic aromatic substitution reactions. For instance, nitration of this compound using reagents such as acetyl nitrate (B79036) in acetic anhydride (B1165640) has been shown to yield nitrated products. researchgate.net These nitro-substituted derivatives can then serve as precursors for the synthesis of other functionalized analogs, such as amino-substituted compounds, through reduction of the nitro group.
Another approach to obtaining substituted 1-adamantyl(phenyl)methanones involves the Friedel-Crafts reaction between adamantane-1-carbonyl chloride and a substituted benzene (B151609) derivative. wikipedia.org This method allows for the direct introduction of various substituents onto the phenyl ring in a single step. The reaction of 1-hydroxyadamantane with substituted aromatic compounds in the presence of a Lewis acid also provides a route to aryl-substituted adamantane (B196018) derivatives. wikipedia.org
A summary of representative substituted 1-adamantyl(phenyl)methanones is presented in the table below.
| Substituent on Phenyl Ring | Synthetic Method | Reference |
| Nitro (ortho, meta, para) | Nitration with acetyl nitrate | researchgate.net |
| Aryl | Friedel-Crafts reaction | wikipedia.orgresearchgate.net |
Preparation of 1,3-Bis(1-adamantyl)propan-1,3-diones with Variably Substituted Phenyl Rings
A series of 1,3-bis(1-adamantyl)propan-1,3-diones featuring a variably substituted phenyl ring at the C2 position have been synthesized. researchgate.net These compounds are of interest due to their potential for exhibiting keto-enol tautomerism. The synthetic strategy involves the reaction of an appropriate Grignard reagent with adamantane-1-carbonyl chloride. researchgate.netnih.gov Alternatively, electrophilic aromatic substitution on the unsubstituted 1,3-bis(1-adamantyl)-2-phenylpropan-1,3-dione can be employed to introduce substituents onto the phenyl ring. researchgate.net
The table below showcases examples of these synthesized diones.
| Phenyl Ring Substituent at C2 | Synthetic Approach | Reference |
| Unsubstituted | Grignard reaction | researchgate.net |
| Variably Substituted | Electrophilic Aromatic Substitution | researchgate.net |
Integration into Diverse Organic Scaffolds
The this compound core can be incorporated into a variety of larger and more complex molecular frameworks. This integration allows for the development of novel compounds with potentially enhanced or entirely new biological activities and material properties.
Adamantane-Containing Indole (B1671886) Derivatives
Adamantane moieties have been incorporated into indole scaffolds, a common motif in biologically active compounds. One notable example is adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001), which has been identified as a cannabimimetic agent. nih.govnih.gov The synthesis of this and related compounds typically involves the Friedel-Crafts acylation of an N-alkylated indole with adamantane-1-carbonyl chloride in the presence of a Lewis acid like dimethylaluminum chloride. nih.gov
| Compound Name | Synthetic Method | Reference |
| Adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001) | Friedel-Crafts acylation of 1-pentyl-1H-indole | nih.gov |
| N-(Adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) | Acylation of 1-aminoadamantane with 1-pentyl-1H-indole-3-carbonyl chloride | nih.gov |
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives Featuring Adamantyl(phenyl)methyl Fragments
The carbonyl group of this compound can be reduced to a methylene (B1212753) group, and the resulting adamantyl(phenyl)methyl fragment can be incorporated into urea and thiourea derivatives. A one-stage method for the preparation of 1-[isocyanato(phenyl)methyl]adamantane has been developed, which serves as a key intermediate. nih.govnih.govmdpi.com This isocyanate is then reacted with various amines to produce a range of 1,3-disubstituted ureas. nih.govnih.govmdpi.com The synthesis of these ureas is typically carried out in an anhydrous solvent like diethyl ether in the presence of a base such as triethylamine. nih.gov These compounds are being investigated as potential inhibitors of human soluble epoxide hydrolase (hsEH). nih.govnih.gov
The following table provides examples of synthesized urea derivatives.
| Amine Reactant | Resulting Urea Derivative | Yield (%) | Reference |
| Fluorine/Chlorine-containing anilines | 1-((Adamantyl)(phenyl)methyl)-3-(halo-phenyl)ureas | 25-85 | nih.govnih.gov |
| trans-4-amino-(cyclohexyloxy)benzoic acid | 1-((3,5-dimethyladamantane-1-yl)(phenyl)methyl)-3-(trans-4-(cyclohexyloxy)benzoic acid)urea | 29-74 | nih.govnih.gov |
Adamantyl-Labeled Amino Acid Derivatives for Enhanced Resolution
The adamantane group's unique structural properties have been exploited for the derivatization of amino acids to improve their identification using nanopore technology. nih.govnih.gov By attaching 1-adamantyl isocyanate to various amino acids, adamantane-labeled amino acids (ALAAs) are formed. nih.gov This derivatization enhances the spatial resolution within the nanopore, leading to more distinct current signals for different amino acids. nih.govnih.gov This approach has the potential to advance single-molecule protein characterization and sequencing. nih.govnih.gov The non-canonical amino acid adamantylglycine has also been introduced into peptides to facilitate high-affinity binding to cucurbit nih.govuril, which can be used for monitoring and regulating membrane transport. researchgate.netresearchgate.net
| Adamantane Derivative | Application | Key Finding | Reference |
| 1-Adamantyl isocyanate | Labeling of proteinogenic amino acids | Improved differentiation resolution in nanopore sensing | nih.gov |
| Adamantylglycine | Incorporation into peptides | Enables high-affinity binding and regulation of membrane transport | researchgate.netresearchgate.net |
General Strategies for Expanding Adamantane Conjugates
The development of adamantane conjugates, where the adamantane core is linked to other molecular entities, is a burgeoning area of research. These conjugates are designed to combine the advantageous properties of the adamantane scaffold with the specific functionalities of the attached moieties, leading to applications in drug delivery, molecular recognition, and materials science. General strategies for expanding adamantane conjugates often leverage the functional groups present on a substituted adamantane, such as the carbonyl group and the aromatic ring in this compound.
One prominent strategy involves the use of adamantane derivatives as rigid, multivalent scaffolds. nih.govacs.orgacs.orgnih.gov The tetrahedral geometry of the adamantane cage allows for the precise spatial orientation of multiple functional groups. researchgate.net For instance, tetra-substituted adamantanes can serve as core structures for the attachment of three identical ligands in a tripodal arrangement, with a fourth position available for linking to a different functional molecule, such as a reporter group or a solubilizing agent. acs.org This approach is particularly valuable in the design of multivalent binders for biological targets, where the defined geometry of the adamantane scaffold can enhance binding affinity and specificity. acs.orgnih.gov
The synthesis of these multivalent scaffolds often begins with functionalized adamantane precursors. While not directly starting from this compound in all documented cases, the chemical principles are transferable. For example, adamantane can be functionalized to introduce carboxylic acid groups at its bridgehead positions, which can then be activated for conjugation with amines or other nucleophiles. nih.gov The phenyl group of this compound provides an additional handle for modification, allowing for the creation of even more complex and diverse adamantane-based architectures.
Another general strategy involves the incorporation of the adamantane moiety to enhance the pharmacokinetic properties of bioactive molecules. mdpi.com The lipophilic nature of the adamantane cage can improve a drug's ability to cross cell membranes and can also protect adjacent functional groups from metabolic degradation. mdpi.com In this context, this compound can be seen as a precursor to more elaborate drug candidates, where the phenyl group or the carbonyl function is further elaborated to introduce pharmacophoric elements.
Derivatization Chemistry of this compound
The chemical reactivity of this compound offers several avenues for derivatization, primarily targeting the phenyl ring and the carbonyl group.
One of the well-documented derivatization reactions is the nitration of the phenyl ring. researchgate.netsemanticscholar.orgresearchgate.net Studies have shown that the nitration of this compound using various nitrating agents, such as a mixture of nitric and sulfuric acids or acetyl nitrate in acetic anhydride, leads to the formation of nitro-substituted derivatives. semanticscholar.orgresearchgate.net The reaction conditions can be controlled to influence the regioselectivity of the nitration, with a notable observation of a high proportion of the ortho-nitro isomer in some cases. semanticscholar.orgresearchgate.net This reaction provides a straightforward method to introduce a versatile nitro group, which can be further transformed into other functional groups like amines, enabling the synthesis of a wider range of derivatives.
Table 1: Nitration of this compound
| Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | - | 0 | Mixture of nitroisomers | Quantitative | semanticscholar.org |
| Acetyl nitrate | Acetic anhydride | 25 | Mixture of nitroisomers | Quantitative | semanticscholar.org |
| Guanidine nitrate | H₂SO₄ | 25 | Mixture of nitroisomers | Quantitative | semanticscholar.org |
While direct reactions on this compound are not extensively documented in all areas, the chemistry of its precursor, adamantane-1-carbonyl chloride, provides insights into potential derivatization pathways. For instance, adamantane-1-carbonyl chloride can be reacted with ammonium (B1175870) thiocyanate (B1210189) to generate adamantane-1-carbonylisothiocyanate in situ. This intermediate can then be treated with various anilines to produce a series of 1-(adamantane-1-carbonyl)-3-arylthioureas. nih.gov This two-step, one-pot synthesis demonstrates a versatile method for creating complex adamantane conjugates with potential biological activities.
Table 2: Synthesis of 1-(Adamantane-1-carbonyl)-3-halophenylthioureas
| Aniline Derivative | Product | Yield (%) | Reference |
|---|---|---|---|
| 2,4-Dichloroaniline | 1-(Adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea | - | nih.gov |
| 2-Bromo-4,6-difluoroaniline | 1-(Adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea | - | nih.gov |
Furthermore, the synthesis of thioesters represents another potential derivatization route. Although the direct conversion of this compound to a thioester is not explicitly described, the synthesis of (adamantan-1-yl)(phenylsulfanyl)methanone has been achieved from 1-adamantanecarboxylic acid and thiophenol. nih.gov This suggests that the carbonyl group in the adamantyl ketone family is amenable to transformations that could lead to thioester formation, potentially through reaction with a suitable sulfur nucleophile under appropriate conditions. Thioesters are valuable intermediates in organic synthesis, known for their applications in peptide bond formation and natural product synthesis. nih.gov
The development of adamantane-based architectures also extends to the synthesis of ureas. For example, (±)-(adamantane-1-yl)phenylacetic acid can be converted to 1-[isocyanato(phenyl)methyl]adamantane, which then reacts with various anilines to form a series of 1,3-disubstituted ureas. nih.gov This highlights a strategy where the core structure related to this compound is modified to introduce a reactive isocyanate group, enabling the facile construction of a library of urea derivatives. nih.gov These compounds are of interest as potential inhibitors of human soluble epoxide hydrolase. nih.gov
Broader Research Implications of Adamantane Derivatives in Advanced Materials Science
Exploration of Nonlinear Optical (NLO) Properties
Adamantane-based molecules are noted for their significant nonlinear optical (NLO) responses. nih.gov Certain adamantane (B196018) derivatives exhibit strong NLO properties, including second-harmonic generation (SHG) and, in some cases, white-light generation (WLG). rsc.org These characteristics are of great interest for applications in photonics and optoelectronics.
Second-harmonic generation is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. Adamantane-based clusters with organic substituents have been a subject of study for their SHG properties. nih.gov Theoretical studies on adamantane-based tetraphenyl clusters have shown that the NLO response originates from electronic transitions localized at the substituents. nih.gov The intensity of the SHG signal can be influenced by the atomic number of the tetrel atom in the cluster core, with a higher atomic number leading to an enhanced SHG intensity. nih.gov This is attributed to a higher electron density at the substituents, which increases the probability of the electronic transitions responsible for the optical nonlinearities. nih.gov
While specific SHG data for 1-Adamantyl(phenyl)methanone is not extensively detailed in the available research, the study of related adamantane derivatives provides a theoretical basis for its potential NLO activity. The phenyl group attached to the adamantane core in this compound could facilitate the electronic transitions necessary for SHG.
| Adamantane Derivative Class | Key Findings on SHG |
| Adamantane-based tetraphenyl clusters | NLO response originates from electronic transitions at the substituents. nih.gov |
| Tetrel-substituted adamantane clusters | SHG intensity increases with the atomic number of the tetrel atom. nih.gov |
White-light generation is a more complex NLO phenomenon where a narrow-band input laser beam is converted into a broad-spectrum white light. This has potential applications in lighting, spectroscopy, and optical communications. Certain adamantane-like molecules, both with inorganic cores and as adamantane derivatives, have been shown to exhibit WLG when exposed to near-infrared light. researchgate.net The functional groups attached to the adamantane core can influence the laser power threshold required for the occurrence of WLG. researchgate.net
Applications in Polymer Chemistry and Materials Enhancement
The incorporation of the bulky and rigid adamantyl group into polymer structures has been shown to significantly enhance their material properties. usm.eduwikipedia.org Adamantane-containing polymers often exhibit improved thermal stability, higher glass transition temperatures, and modified solubility, making them suitable for a range of high-performance applications. usm.eduresearchgate.net
The introduction of adamantane moieties into polymer backbones or as pendant groups generally leads to a notable increase in thermal stability and glass transition temperature (Tg). usm.edu The rigidity and bulkiness of the adamantane structure restrict the segmental motion of polymer chains, thus requiring more thermal energy for the transition from a glassy to a rubbery state. researchgate.netresearchgate.net For instance, adamantane-containing polyimides have been shown to exhibit significantly high glass transition temperatures, in some cases ranging from 285–440 °C. rsc.org Similarly, polyimides with an adamantane-2,2-diyl unit as a cardo group have Tg values between 248 and 308 °C and decomposition temperatures for 10% weight loss all occurring above 500 °C in both air and nitrogen atmospheres. acs.org
| Polymer Type | Effect of Adamantane Incorporation on Tg |
| Polyacrylates | Large increase in Tg over the linear, unsubstituted polymer. usm.edu |
| Poly(phenylenes) | Significant increase in Tg. usm.edu |
| Poly(ether ether ketones) | Notable increase in Tg. usm.edu |
| Polyimides | Tg values in the range of 285–440 °C have been reported. rsc.org |
| Adamantane-based cardo polyimides | Tg values recorded between 248 and 308 °C. acs.org |
While the rigidity of the adamantane group enhances thermal properties, it can also impact the solubility and processability of polymers. The bulky adamantane structure can disrupt polymer chain packing, which tends to decrease crystallinity. researchgate.net This reduction in crystallinity can lead to improved solubility in organic solvents. researchgate.netacs.org For example, many adamantane-based polyimides, which are traditionally known for their poor solubility, can be dissolved in solvents like N-methyl-2-pyrrolidone (NMP). acs.org This improved solubility is advantageous for the fabrication of films and coatings from solution. The inhibition of close chain packing by the bulky adamantane units contributes to better processability of these high-performance polymers. researchgate.net
The well-defined, three-dimensional structure of adamantane makes it an excellent scaffold for the precise spatial arrangement of functional groups. nih.govmdpi.com This has been exploited in the design of multivalent binders for cell surface epitopes, where the adamantane nucleus orients ligands in a specific tripodal geometry. nih.gov In materials science, this scaffolding capability allows for the construction of functional materials with tailored properties. The adamantane cage can serve as a rigid core to which various functional units are attached, leading to materials with applications in areas such as drug delivery and supramolecular chemistry. semanticscholar.orgnih.gov The rigidity of the adamantane scaffold is a key feature that distinguishes it from more flexible linkers and allows for the creation of highly ordered molecular architectures. mdpi.commdpi.com
Contributions to Catalyst Development and Ligand DesignThe unique structural properties of adamantane derivatives, particularly their steric bulk and rigid framework, have made them highly valuable in the field of catalysis.frontiersin.orgThe adamantyl group is increasingly being incorporated into the design of phosphine (B1218219) ligands for organometallic catalysts.
The steric hindrance provided by the adamantyl moiety plays a crucial role in the performance of these catalysts. In cross-coupling reactions, such as the Suzuki-Miyaura reaction, bulky phosphine ligands on a metal center (e.g., palladium) can promote the reductive elimination step, leading to higher catalytic activity and turnover numbers. The rigidity of the adamantane cage helps to maintain a well-defined geometry around the metal center, which can enhance selectivity.
Furthermore, the adamantane scaffold is not just a passive bulky group; it can be functionalized to fine-tune the electronic properties of the ligand. This allows for the rational design of ligands with optimized steric and electronic characteristics for specific catalytic transformations. The commercial availability and relatively low cost of adamantane also make these ligands attractive for industrial applications. frontiersin.org The development of adamantyl-containing ligands has led to more robust and efficient catalysts for a variety of chemical transformations, including C-C, C-N, and C-heteroatom bond formations, which are fundamental in the synthesis of pharmaceuticals and advanced materials.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Adamantyl(phenyl)methanone derivatives to improve yield and purity?
- Methodological Answer :
- Step 1 : Utilize Friedel-Crafts acylation with adamantylacetic acid and phenyl derivatives under anhydrous conditions, employing trifluoroacetic anhydride and triflic acid as catalysts .
- Step 2 : Optimize reaction temperature (e.g., 120 K for stability) to minimize side reactions .
- Step 3 : Purify via column chromatography (e.g., silica gel with gradient elution) and recrystallization from methanol or i-PrOH to achieve >90% purity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- X-ray Diffraction : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to determine space groups (e.g., P222), unit cell parameters, and hydrogen bonding networks .
- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., adamantyl protons at δ 1.6–2.1 ppm) .
- Melting Point Analysis : Validate purity (e.g., 309–315°C for adamantyl-purine derivatives) .
Q. How do researchers analyze hydrogen bonding and intermolecular interactions in crystal structures of adamantyl-containing compounds?
- Methodological Answer :
- Step 1 : Use SHELX refinement to identify N–H⋯N and C–H⋯Cl interactions stabilizing dimeric structures .
- Step 2 : Calculate geometric parameters (e.g., bond angles: 108.7–110.6° for adamantane cages) and anisotropic displacement parameters .
- Step 3 : Visualize packing diagrams to assess non-covalent interactions contributing to lattice stability .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for adamantyl-containing compounds with conformational flexibility?
- Methodological Answer :
- Step 1 : Perform high-resolution data collection (θ range: 3.2–27.2°, λ = 0.71073 Å) to detect minor conformers .
- Step 2 : Apply twin refinement in SHELXL for overlapping electron density regions in monoclinic systems (P2/c) .
- Step 3 : Cross-validate with DFT calculations to reconcile experimental vs. theoretical bond lengths (e.g., C–C deviations <0.046 Å) .
Q. How does computational modeling aid in predicting the reactivity and stability of adamantyl-substituted ketones?
- Methodological Answer :
- Step 1 : Use Gaussian or ADF software to model steric effects of the adamantyl group on reaction pathways (e.g., hindered nucleophilic attack at the carbonyl) .
- Step 2 : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Step 3 : Simulate solvent effects (e.g., polar aprotic solvents enhance acylation yields) .
Q. What are the implications of the adamantyl group’s steric effects on biological activity in medicinal chemistry applications?
- Methodological Answer :
- Step 1 : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., 3-aminophenyl vs. 4-chlorophenyl) .
- Step 2 : Test antimicrobial potency via MIC assays (e.g., against S. aureus) and compare with non-adamantyl analogs .
- Step 3 : Analyze X-ray structures to correlate adamantane’s rigidity with target binding (e.g., purine receptor pockets) .
Q. How can researchers assess the environmental impact of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
